2-{[(2Z)-2-(2-methylpropylidene)cyclohexyl]oxy}tetrahydro-2H-pyran
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Overview
Description
2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER is an organic compound characterized by a complex structure that includes a tetrahydropyran ring, a cyclohexyl group, and a methylpropenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Cyclohexyl Group: This step involves the reaction of the tetrahydropyran derivative with cyclohexyl halides under basic conditions.
Addition of the Methylpropenylidene Moiety: This final step involves the reaction of the intermediate compound with methylpropenylidene reagents under controlled conditions to ensure the formation of the desired Z-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted ethers or other derivatives.
Scientific Research Applications
2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Cyclohexyl Ethers: Compounds with cyclohexyl groups attached to ether linkages.
Methylpropenylidene Compounds: Compounds with similar methylpropenylidene moieties.
Uniqueness
2-[(Z)-2-METHYLPROPYLIDENE]CYCLOHEXYL TETRAHYDRO-2H-PYRAN-2-YL ETHER is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H26O2 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-[(2Z)-2-(2-methylpropylidene)cyclohexyl]oxyoxane |
InChI |
InChI=1S/C15H26O2/c1-12(2)11-13-7-3-4-8-14(13)17-15-9-5-6-10-16-15/h11-12,14-15H,3-10H2,1-2H3/b13-11- |
InChI Key |
JFHLPXDPWAQDCB-QBFSEMIESA-N |
Isomeric SMILES |
CC(C)/C=C\1/CCCCC1OC2CCCCO2 |
Canonical SMILES |
CC(C)C=C1CCCCC1OC2CCCCO2 |
Origin of Product |
United States |
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